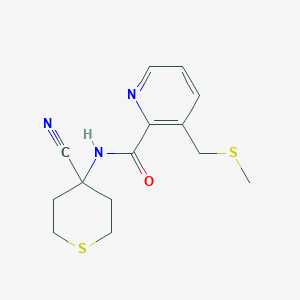
N-(4-Cyanothian-4-yl)-3-(methylsulfanylmethyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyanothian-4-yl)-3-(methylsulfanylmethyl)pyridine-2-carboxamide, also known as ML239, is a compound that has been extensively studied for its potential use in treating various diseases. It has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of N-(4-Cyanothian-4-yl)-3-(methylsulfanylmethyl)pyridine-2-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. This compound has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and inhibit the replication of certain viruses. Additionally, this compound has been found to have neuroprotective properties, with studies showing that it can protect neurons from damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-Cyanothian-4-yl)-3-(methylsulfanylmethyl)pyridine-2-carboxamide is its wide range of biological activities, which makes it a promising candidate for the treatment of various diseases. Additionally, this compound has been found to be relatively non-toxic in animal studies, which is an important consideration for drug development. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many potential future directions for research on N-(4-Cyanothian-4-yl)-3-(methylsulfanylmethyl)pyridine-2-carboxamide. One area of interest is the development of more potent analogs of this compound, which could have improved efficacy and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for the treatment of various diseases. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of N-(4-Cyanothian-4-yl)-3-(methylsulfanylmethyl)pyridine-2-carboxamide involves the reaction of 4-cyanothiophene-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-(methylsulfanyl)methylpyridine-2-amine. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(4-Cyanothian-4-yl)-3-(methylsulfanylmethyl)pyridine-2-carboxamide has been extensively studied for its potential use in treating various diseases. It has been found to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties, with studies showing that it can reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been found to have anti-viral properties, with studies showing that it can inhibit the replication of certain viruses.
Propiedades
IUPAC Name |
N-(4-cyanothian-4-yl)-3-(methylsulfanylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-19-9-11-3-2-6-16-12(11)13(18)17-14(10-15)4-7-20-8-5-14/h2-3,6H,4-5,7-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTONYIRBTARHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=C(N=CC=C1)C(=O)NC2(CCSCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2790541.png)

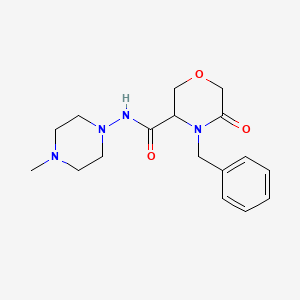
![6-[(Pentachlorophenyl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2790545.png)


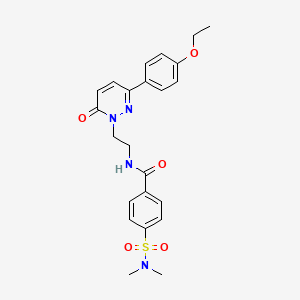
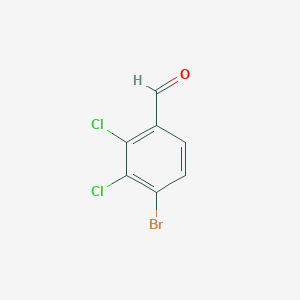

![1-[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2790560.png)
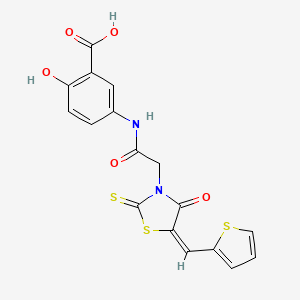
![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(2,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2790562.png)
![2-{[1-(3-chloro-4-fluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2790564.png)